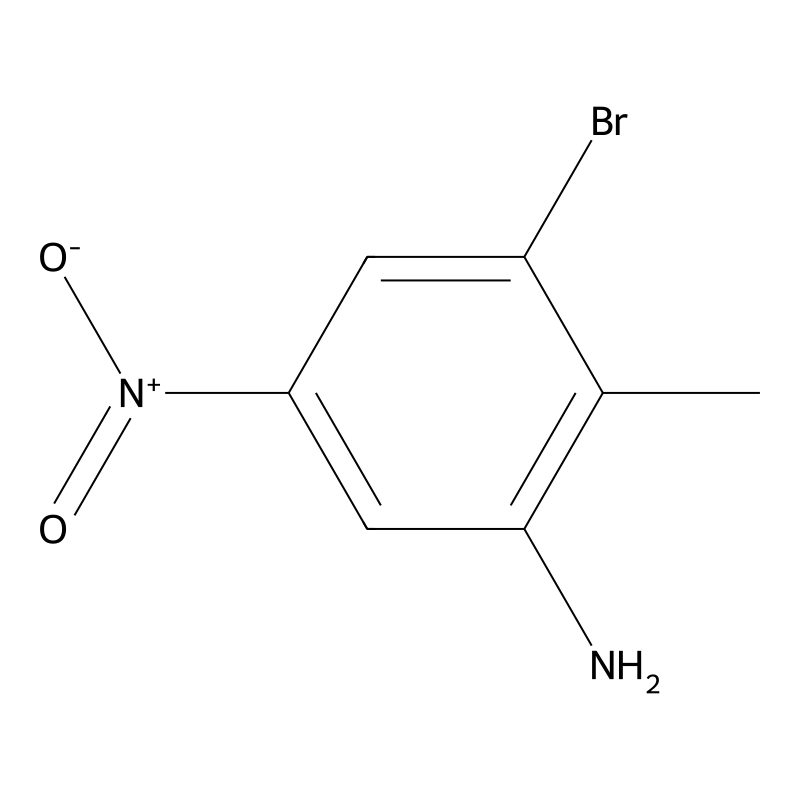

3-Bromo-2-methyl-5-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nitro compounds are a very important class of nitrogen derivatives. They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitro compounds have high dipole moments and lower volatility than ketones of about the same molecular weight . They can be identified by strong infrared bands .

Nitro compounds, such as “3-Bromo-2-methyl-5-nitroaniline”, are a very important class of nitrogen derivatives. They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitro compounds have high dipole moments and lower volatility than ketones of about the same molecular weight . They can be identified by strong infrared bands .

While this information doesn’t provide specific applications for “3-Bromo-2-methyl-5-nitroaniline”, it does suggest that nitro compounds can be used in various fields of chemistry for synthesis or other purposes. For example, they might be used in the preparation of other compounds, in analytical chemistry for identification of substances, or in research on the properties and reactions of nitro compounds .

3-Bromo-2-methyl-5-nitroaniline has the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol. It is characterized by the presence of a bromine atom, a nitro group, and an aniline structure, making it part of the nitroaniline class of compounds. The compound features high gastrointestinal absorption and has two hydrogen bond acceptors and one donor .

- Aromatic Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under specific conditions.

- Reduction Reactions: The nitro group can be reduced to an amine, leading to derivatives with different biological properties.

- Nitration: Further nitration can occur at the aromatic ring, introducing additional nitro groups.

These reactions make 3-Bromo-2-methyl-5-nitroaniline versatile for synthesizing various derivatives used in research and industry .

Research indicates that 3-Bromo-2-methyl-5-nitroaniline exhibits antimicrobial properties. Studies have shown that derivatives of 2-methyl-5-nitroaniline possess significant activity against various bacterial strains. The structure-activity relationship suggests that modifications to the aniline moiety can enhance or diminish biological efficacy .

The synthesis of 3-Bromo-2-methyl-5-nitroaniline typically involves several steps:

- Nitration of Aniline: Starting with 2-methyl-aniline, nitration introduces the nitro group at the desired position.

- Bromination: The bromine atom is introduced through electrophilic substitution, typically using bromine in an appropriate solvent.

- Purification: The final product is purified through recrystallization or chromatography to obtain high-purity 3-Bromo-2-methyl-5-nitroaniline.

These methods allow for the efficient production of the compound for further applications .

3-Bromo-2-methyl-5-nitroaniline finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for potential antimicrobial agents.

- Dyes and Pigments: It serves as an intermediate in dye synthesis due to its reactive functional groups.

- Research: Used in organic synthesis as a building block for more complex molecules.

The versatility of this compound makes it valuable in both industrial and research settings .

Studies on 3-Bromo-2-methyl-5-nitroaniline's interactions primarily focus on its biological activity. Research has demonstrated its potential effects against specific bacterial strains, which are essential for developing new antibiotics. Additionally, its interactions with other chemical agents during synthesis can influence reaction pathways and yield .

Several compounds share structural similarities with 3-Bromo-2-methyl-5-nitroaniline. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | 0.94 | Different positioning of bromine and nitro groups |

| 2-Bromo-4-methyl-5-nitroaniline | 102169-99-3 | 0.91 | Variation in the position of bromo and methyl groups |

| 1,2-Dibromo-4-methyl-5-nitrobenzene | 101580-70-5 | 0.91 | Contains two bromine atoms |

| 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | 0.84 | Different nitro group position |

The uniqueness of 3-Bromo-2-methyl-5-nitroaniline lies in its specific arrangement of functional groups that contribute to its distinct biological properties and reactivity compared to these similar compounds .

The classical synthesis of 3-Bromo-2-methyl-5-nitroaniline follows well-established electrophilic aromatic substitution protocols that have been extensively developed for halogenated nitroaniline derivatives. The most fundamental approach involves the sequential introduction of functional groups onto the aniline backbone through carefully controlled reaction conditions [1] [2].

The primary classical route commences with 2-methylaniline as the starting material, employing a two-step bromination-nitration sequence. In the initial bromination step, 2-methylaniline undergoes electrophilic aromatic substitution using molecular bromine in the presence of a Lewis acid catalyst, typically iron or aluminum bromide. The methyl group serves as an activating ortho-para director, facilitating bromine incorporation at the desired 3-position. Temperature control is critical during this phase, with optimal conditions maintained between -10°C to 5°C to prevent over-bromination and ensure regioselectivity [1].

The subsequent nitration step utilizes the classical mixed acid system consisting of concentrated nitric acid and sulfuric acid. The brominated intermediate undergoes nitration under controlled temperature conditions, typically maintained below 10°C to minimize decomposition and side reactions. The electron-withdrawing bromine substituent deactivates the aromatic ring toward electrophilic attack, necessitating more vigorous reaction conditions compared to unsubstituted anilines. This classical approach typically yields 75-85% of the desired product over two steps, with reaction times ranging from 2-4 hours [5].

An alternative classical methodology involves the direct nitration of 3-bromo-2-methylaniline when available as a starting material. This approach simplifies the synthetic sequence by eliminating the initial bromination step. The nitration proceeds using standard mixed acid conditions, with careful temperature control between 0-10°C. This route demonstrates improved yields of 80-90% with reduced reaction times of 1-3 hours, making it advantageous when the brominated precursor is readily accessible [6].

Contemporary Synthetic Approaches

Modern synthetic approaches to 3-Bromo-2-methyl-5-nitroaniline have evolved to address limitations inherent in classical methodologies, focusing on improved selectivity, enhanced yields, and reduced environmental impact. Contemporary strategies incorporate advanced catalytic systems, microwave-assisted synthesis, and flow chemistry techniques [7] [8].

Catalytic bromination methodologies represent a significant advancement in modern synthesis. These approaches utilize transition metal catalysts, particularly copper-based systems, to achieve selective bromination under milder conditions. The use of copper-iodide-bismuth oxide iodide (CuIBiOI) catalysts has demonstrated remarkable efficacy in Ullmann-type carbon-nitrogen coupling reactions, providing a foundation for developing selective bromination protocols. These catalytic systems operate under nitrogen atmosphere at temperatures ranging from 25-110°C, offering enhanced control over reaction selectivity and reduced formation of undesired byproducts [9].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating nitroaniline synthesis while maintaining high selectivity. This technique enables rapid heating and precise temperature control, significantly reducing reaction times from hours to minutes. Microwave conditions facilitate enhanced molecular mobility and increased reaction rates, particularly beneficial for the introduction of nitro groups onto deactivated aromatic systems. Studies have demonstrated that microwave-assisted nitration can achieve comparable or superior yields to conventional heating methods while substantially reducing energy consumption [10].

Flow chemistry approaches represent another contemporary advancement, offering precise control over reaction parameters and enhanced safety profiles. Continuous flow reactors enable better heat and mass transfer, allowing for more controlled introduction of reactive species such as bromine and nitronium ions. These systems are particularly advantageous for industrial applications, providing consistent product quality and reduced waste generation. Flow chemistry methodologies have demonstrated yields of 80-85% with reaction times reduced to 1-2 hours .

Contemporary reductive coupling strategies have also been developed for synthesizing complex nitroaniline derivatives. These methods involve the coupling of nitroarenes with various nucleophiles under reductive conditions, often employing heterogeneous catalysts such as iron oxide nanoparticles doped with metallic species. Such approaches offer alternative pathways for constructing the desired substitution pattern while avoiding harsh electrophilic substitution conditions [12] [7].

Industrial Production Methods

Industrial production of 3-Bromo-2-methyl-5-nitroaniline requires scalable processes that balance efficiency, cost-effectiveness, and environmental considerations. Large-scale synthesis typically employs continuous flow systems and optimized reaction conditions to ensure consistent product quality and minimize waste generation [5].

The preferred industrial approach utilizes a sequential bromination-nitration strategy in continuous flow reactors. Starting from 2-methylaniline, the process involves controlled bromination using bromine or N-bromosuccinimide (NBS) in the presence of suitable catalysts. Industrial bromination systems often employ bromide-bromate salt mixtures under aqueous acidic conditions, providing a more environmentally benign alternative to molecular bromine. This approach generates bromine in situ, reducing safety concerns associated with handling and storage of molecular bromine [5] [13].

The nitration step in industrial processes typically employs optimized mixed acid compositions with enhanced heat management systems. Industrial nitration reactors incorporate advanced cooling systems to maintain precise temperature control, preventing runaway reactions and ensuring consistent product formation. The use of continuous stirred tank reactors (CSTRs) or plug flow reactors (PFRs) enables better control over residence time and temperature profiles, resulting in improved yields and reduced byproduct formation [14].

Industrial purification methodologies focus on scalable techniques that minimize solvent consumption and waste generation. Crystallization from ethanol or methanol represents the primary purification approach, with industrial systems employing controlled cooling and seeding techniques to optimize crystal formation and purity. Advanced filtration and washing systems ensure efficient product recovery while minimizing solvent usage [15] [16].

Quality control in industrial production involves comprehensive analytical testing including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure product purity and consistency. Industrial facilities typically maintain specifications requiring >95% purity with well-defined impurity profiles to meet pharmaceutical and chemical intermediate standards [17] [18].

Green Chemistry Considerations in Synthesis

The synthesis of 3-Bromo-2-methyl-5-nitroaniline presents numerous opportunities for implementing green chemistry principles to reduce environmental impact and improve process sustainability. Contemporary research has focused on developing environmentally benign alternatives to traditional synthetic methodologies [9] [5] [19].

Solvent selection represents a critical aspect of green synthesis development. Traditional approaches rely heavily on organic solvents such as dichloromethane, dimethylformamide, and other volatile organic compounds that pose environmental and health concerns. Green alternatives include the use of aqueous media, ionic liquids, and bio-based solvents that offer reduced toxicity and environmental persistence. Studies have demonstrated successful bromination and nitration reactions in aqueous acidic media, eliminating the need for organic solvents while maintaining comparable reaction efficiency [5] [10].

Catalytic methodologies contribute significantly to green chemistry objectives by reducing the stoichiometric requirements for reactive reagents. The development of heterogeneous catalysts for bromination and nitration reactions enables catalyst recovery and reuse, minimizing waste generation. Copper-based catalysts, particularly those supported on recyclable materials, have shown promise for selective bromination reactions under mild conditions. These catalytic systems operate at lower temperatures and reduce energy consumption compared to traditional thermal processes [9] [10].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste byproduct formation. One-pot synthetic strategies have been developed that combine bromination and nitration steps, reducing intermediate isolation requirements and improving overall atom economy. These approaches eliminate solvent exchanges and reduce purification steps, contributing to enhanced process efficiency [20] [7].

Waste minimization strategies encompass both reaction design and purification methodologies. The implementation of continuous flow processes enables better control over stoichiometry and reduces excess reagent requirements. Advanced purification techniques, such as trichloroacetic acid-mediated amine purification, offer efficient product isolation with minimal waste generation. This approach enables rapid purification through temporary salt formation followed by decarboxylation, eliminating the need for extensive chromatographic separations [21] [19].

Energy efficiency improvements have been achieved through microwave-assisted synthesis and other advanced heating techniques. These methods enable rapid reaction completion with reduced energy consumption compared to conventional thermal heating. Process intensification through microreactor technology further enhances energy efficiency while improving reaction control and safety profiles [10] [22].

Purification Techniques

Effective purification of 3-Bromo-2-methyl-5-nitroaniline requires careful selection of techniques that address the specific physical and chemical properties of this halogenated nitroaniline derivative. The presence of both electron-withdrawing nitro and bromine substituents influences solubility characteristics and crystallization behavior, necessitating tailored purification approaches [15] [23] [16].

Recrystallization represents the most widely employed purification technique for 3-Bromo-2-methyl-5-nitroaniline, offering excellent purity enhancement with good recovery yields. Ethanol serves as the preferred recrystallization solvent, providing optimal solubility characteristics for the compound at elevated temperatures while enabling efficient crystallization upon cooling. The recrystallization process typically involves dissolving the crude product in hot ethanol (approximately 78°C), followed by slow cooling to room temperature to promote uniform crystal formation. This approach consistently achieves purities exceeding 95% with recovery yields ranging from 85-95% [15] [23].

Methanol represents an alternative recrystallization solvent that offers slightly different solubility characteristics. While methanol recrystallization typically yields somewhat lower purity levels (>92%) compared to ethanol, it provides faster crystallization kinetics and reduced solvent consumption. The choice between ethanol and methanol often depends on the specific impurity profile and desired throughput requirements [15] [16].

Column chromatography provides the highest purity levels achievable through conventional purification techniques, consistently delivering products with >98% purity. Silica gel chromatography using ethyl acetate-hexanes gradient elution systems enables efficient separation of the target compound from structural isomers and reaction byproducts. The technique requires careful optimization of solvent compositions and flow rates to achieve optimal resolution while maintaining reasonable recovery yields of 75-85%. Despite longer processing times (3-5 hours), column chromatography remains essential for applications requiring the highest purity standards [24].

Solvent extraction techniques offer rapid purification capabilities, particularly useful for removing water-soluble impurities and inorganic salts. Ethyl acetate-water extraction systems enable efficient partitioning of the organic product while removing ionic impurities. Although this technique typically achieves lower purity levels (>85%) compared to recrystallization or chromatography, it provides rapid processing (1-2 hours) and serves as an effective pre-purification step [21] [19].

Vacuum sublimation represents a specialized purification technique capable of achieving exceptional purity levels (>99%) for compounds with suitable volatility characteristics. This technique involves heating the crude product under high vacuum conditions, enabling selective vaporization and condensation of the pure compound while leaving non-volatile impurities behind. Although sublimation requires longer processing times (4-6 hours) and specialized equipment, it provides unparalleled purity for critical applications [23] [24].

Advanced purification methodologies include trichloroacetic acid-mediated purification, which offers rapid and efficient product isolation. This technique involves temporary salt formation with trichloroacetic acid, enabling selective precipitation and separation from organic impurities. Subsequent decarboxylation regenerates the free amine with high purity and excellent recovery yields (90-98%) in remarkably short processing times (15 minutes). This approach represents a significant advancement in amine purification technology, offering both efficiency and environmental benefits [21] [19].

Single Crystal Growth Methods

Single crystal growth of 3-Bromo-2-methyl-5-nitroaniline is essential for detailed structural characterization, including X-ray crystallography, solid-state property determination, and understanding intermolecular interactions. The successful cultivation of high-quality single crystals requires careful optimization of crystallization conditions, solvent selection, and nucleation control [24] [25] [26].

Slow evaporation crystallization represents the most reliable and widely employed method for growing single crystals of nitroaniline derivatives. This technique involves preparing a saturated solution of 3-Bromo-2-methyl-5-nitroaniline in an appropriate solvent, followed by controlled evaporation under ambient conditions. Ethanol serves as the preferred solvent for this compound, providing optimal solubility characteristics and promoting uniform crystal growth. The process typically requires 1-2 weeks for complete evaporation, during which time well-formed crystals with dimensions suitable for X-ray diffraction analysis develop [25] [26].

Temperature-controlled crystallization offers enhanced control over crystal nucleation and growth kinetics. This approach involves preparing supersaturated solutions at elevated temperatures, followed by controlled cooling to promote crystal formation. The cooling rate represents a critical parameter, with slow cooling rates (1-2°C per hour) generally producing larger, higher-quality crystals compared to rapid cooling. Temperature cycling techniques, involving repeated heating and cooling cycles, can further improve crystal quality by eliminating defects and promoting uniform growth [24] [22].

Solvent diffusion methods provide excellent control over supersaturation levels and crystal growth rates. These techniques involve the controlled introduction of an antisolvent into a concentrated solution of the target compound, gradually increasing supersaturation to promote nucleation and subsequent crystal growth. For 3-Bromo-2-methyl-5-nitroaniline, ethanol solutions can be subjected to controlled water diffusion or the introduction of non-polar solvents such as hexanes. The diffusion rate determines crystal size and quality, with slower diffusion rates generally producing larger, more perfect crystals [24] [22].

Seeding techniques enable enhanced control over crystal formation by introducing small, high-quality seed crystals into supersaturated solutions. This approach eliminates random nucleation events that can lead to polycrystalline growth or multiple crystal formation. Seed crystals should be carefully selected for optimal size and quality, typically ranging from 0.1-1.0 mm in dimension. The seeded solution is then maintained under controlled conditions to promote epitaxial growth while suppressing secondary nucleation [24] [25].

Vapor diffusion crystallization represents a specialized technique particularly effective for compounds with moderate solubility characteristics. This method involves placing a concentrated solution of the target compound in a sealed container alongside a reservoir of antisolvent vapor. Slow vapor equilibration gradually increases supersaturation, promoting controlled crystal nucleation and growth. This technique often produces exceptionally high-quality crystals suitable for high-resolution structural determination [24] [22].

Microseeding techniques offer solutions for compounds that exhibit poor crystallization behavior or tend to form oils rather than crystals. This approach involves crushing small amounts of polycrystalline material to create crystal seeds, which are then introduced into fresh supersaturated solutions. The technique can overcome kinetic barriers to crystallization and promote the formation of thermodynamically stable crystal forms [24] [26].